2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic heterocyclic core. The structure includes a 3-chloro-4-methylphenyl substituent at position 1 of the pyrazole ring and an azanediyl-linked diethanol group at position 4 of the pyrimidine ring.
Properties
IUPAC Name |
2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-11-2-3-12(8-14(11)17)22-16-13(9-20-22)15(18-10-19-16)21(4-6-23)5-7-24/h2-3,8-10,23-24H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWFNVQILUQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have shown interactions with various proteins and receptors
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions. The resulting changes could involve alterations in the conformation or function of the target proteins, leading to downstream effects on cellular processes.
Biochemical Pathways
The downstream effects of these pathway alterations would depend on the specific roles of the affected proteins within the cell.
Result of Action
Based on its structural similarity to other compounds, it may have a range of potential effects, including alterations in protein function, changes in cellular signaling pathways, and potential impacts on cell growth and survival.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets
Biological Activity
The compound 2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.82 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a chloro-methylphenyl group and diethanolamine moiety. This unique configuration suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study evaluated the anticancer activity of related pyrazolo compounds in vitro against human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth with IC50 values ranging from 10 to 30 µM, indicating moderate to strong anticancer activity depending on the specific structure and substituents present.
Antimicrobial Activity
The compound's antimicrobial potential has also been investigated. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. In one notable study, derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL for some derivatives.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus | 0.12 |
| Derivative B | C. albicans | 0.49 |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, pyrazolo derivatives have demonstrated anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.
Research Findings:
In vitro studies revealed that certain derivatives inhibited inducible nitric oxide synthase (iNOS) expression significantly, thereby reducing inflammation markers in cellular models.
The biological activities of 2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammation.
- Interference with Cell Signaling Pathways: These compounds may disrupt signaling pathways such as NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.
- Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is a significant aspect of their anticancer activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues and their distinguishing features:
Key Observations :
- Solubility: The diethanol group in the target compound likely increases water solubility compared to analogues with hydrophobic substituents (e.g., chromenone in or methanone in ).
- Synthetic Complexity: Compounds with fused heterocycles (e.g., thieno[3,2-d]pyrimidine in ) require multi-step syntheses, whereas the diethanol derivative may be synthesized via simpler condensation routes .
Pharmacological and Physicochemical Properties
- Melting Points: Analogues like the chromenone derivative () exhibit higher melting points (228–230°C) due to rigid aromatic systems, while the target compound’s diethanol moiety may lower its melting point .
- Bioavailability: The diethanol group’s polarity may improve oral absorption compared to less polar analogues like the methanesulfonylphenyl derivative in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
